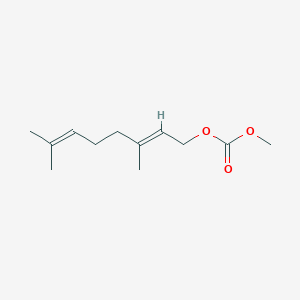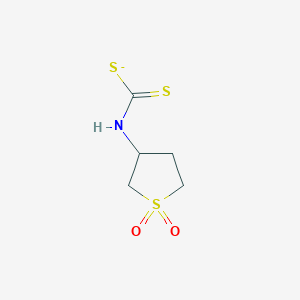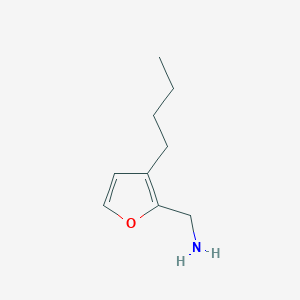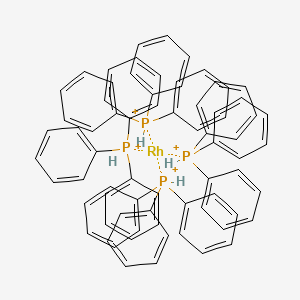
Rhodium, hydrotetrakis(triphenylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium, hydrotetrakis(triphenylphosphine)-, also known as Hydridotetrakis(triphenylphosphine)rhodium(I), is a coordination complex with the formula HRh[P(C6H5)3]4. It consists of a rhodium(I) center complexed to four triphenylphosphine ligands and one hydride. This compound is a yellow solid that dissolves in aromatic solvents and is known for its use as a homogeneous catalyst in hydrogenation and related reactions .
准备方法
Synthetic Routes and Reaction Conditions
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of base, hydrogen, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh}_3\text{)}_3 + \text{H}_2 + \text{KOH} + \text{PPh}_3 \rightarrow \text{RhH(PPh}_3\text{)}_4 + \text{H}_2\text{O} + \text{KCl} ]
Industrial Production Methods
While specific industrial production methods for Hydridotetrakis(triphenylphosphine)rhodium(I) are not widely documented, the synthesis typically involves the same reaction conditions as those used in laboratory settings, scaled up for industrial production.
化学反应分析
Types of Reactions
Hydridotetrakis(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes.
Hydrosilylation: It catalyzes the hydrosilylation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with Hydridotetrakis(triphenylphosphine)rhodium(I) include hydrogen gas (H2) and silanes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include hydrogenated alkenes and hydrosilylated alkynes, depending on the specific reaction being catalyzed.
科学研究应用
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions.
Biology: Its catalytic properties are explored in biochemical research for the modification of biomolecules.
作用机制
The mechanism by which Hydridotetrakis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center to substrates, facilitating the addition of hydrogen or silane groups. The molecular targets and pathways involved include the activation of hydrogen and silane bonds, allowing for the efficient transformation of substrates into desired products .
相似化合物的比较
Similar Compounds
Wilkinson’s Catalyst (Chloridotris(triphenylphosphane)rhodium(I)): Similar in structure but contains a chloride ligand instead of a hydride.
Rhodium(I) Carbonyl Chloride: Another rhodium complex used in catalysis but with different ligands.
Uniqueness
Hydridotetrakis(triphenylphosphine)rhodium(I) is unique due to its high efficiency and selectivity as a catalyst in hydrogenation and hydrosilylation reactions. Its ability to operate under mild conditions and its stability in various solvents make it a valuable compound in both research and industrial applications .
属性
分子式 |
C72H64P4Rh+4 |
|---|---|
分子量 |
1156.1 g/mol |
IUPAC 名称 |
rhodium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI 键 |
IGTVAJJAPJKARK-UHFFFAOYSA-R |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
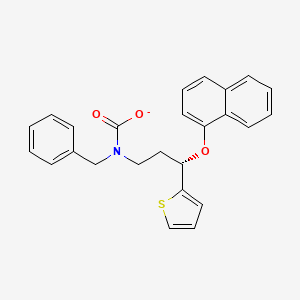
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
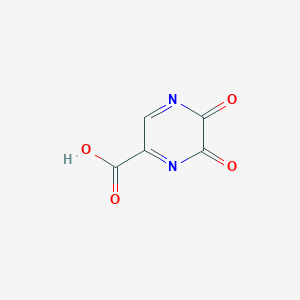
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
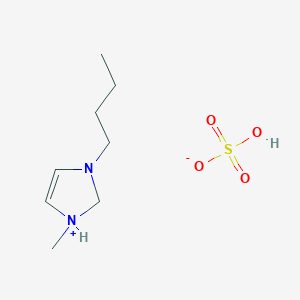
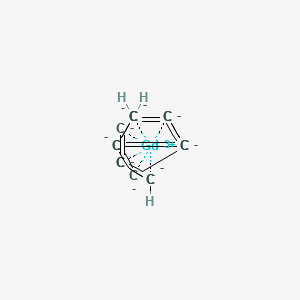
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
